molecular formula C14H16ClN3OS B2904822 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415631-06-8

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2904822
CAS No.: 2415631-06-8
M. Wt: 309.81
InChI Key: RVYXERSSILEOIB-UHFFFAOYSA-N
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Description

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 7-chloro-4-methyl-1,3-benzothiazole-2-amine with piperidine-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound may also interact with other enzymes and pathways, contributing to its broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:

What sets this compound apart is its specific structure, which imparts unique biological activities and chemical reactivity .

Properties

IUPAC Name

1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-8-2-3-10(15)12-11(8)17-14(20-12)18-6-4-9(5-7-18)13(16)19/h2-3,9H,4-7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYXERSSILEOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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